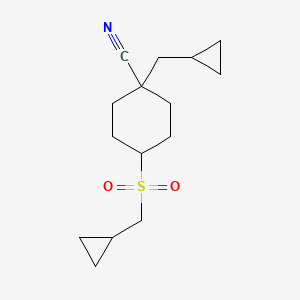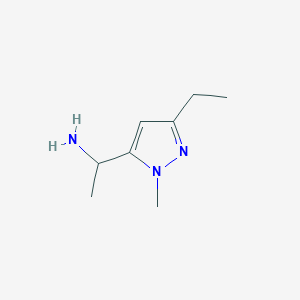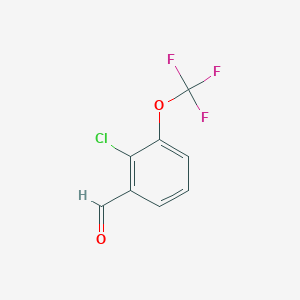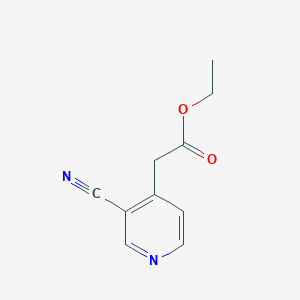![molecular formula C16H21NO5S B13090830 1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)
1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thieno[2,3-c]furan Moiety: This step often involves a coupling reaction between a thieno[2,3-c]furan derivative and the piperidine intermediate.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound shares a similar piperidine core but lacks the spirocyclic and thieno[2,3-c]furan moieties.
N-Boc-4-Piperidinecarboxylic Acid: Another related compound with a piperidine core and a tert-butoxycarbonyl protecting group.
Uniqueness
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is unique due to its spirocyclic structure and the presence of the thieno[2,3-c]furan moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H21NO5S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO5S/c1-15(2,3)22-14(20)17-6-4-16(5-7-17)12-10(9-21-16)8-11(23-12)13(18)19/h8H,4-7,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CQVYMGYWAYLQFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


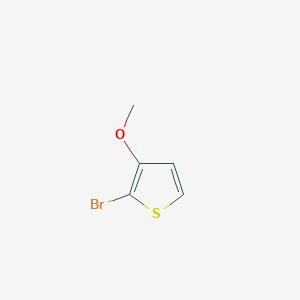
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
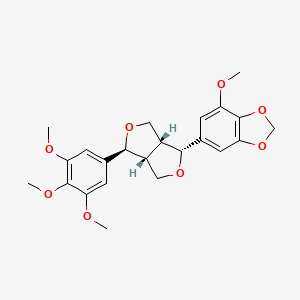
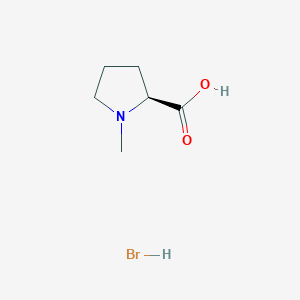
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
